3-(2-Ethylphenyl)prop-2-en-1-ol
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Overview
Description
3-(2-Ethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is a member of the allylic alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with allyl bromide in the presence of a base, such as potassium carbonate, to form the corresponding allylic alcohol. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-Ethylcinnamaldehyde or 2-Ethylcinnamic acid.
Reduction: 3-(2-Ethylphenyl)propan-1-ol.
Substitution: 3-(2-Ethylphenyl)prop-2-en-1-chloride.
Scientific Research Applications
3-(2-Ethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Allyl alcohol (prop-2-en-1-ol): A simpler allylic alcohol with similar reactivity but lacking the ethylphenyl group.
Cinnamyl alcohol (3-phenylprop-2-en-1-ol): Similar structure but with a phenyl group instead of an ethylphenyl group.
Uniqueness
3-(2-Ethylphenyl)prop-2-en-1-ol is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(2-ethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-8,12H,2,9H2,1H3/b8-5+ |
InChI Key |
AYNZTKNTYKKVBT-VMPITWQZSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1/C=C/CO |
Canonical SMILES |
CCC1=CC=CC=C1C=CCO |
Origin of Product |
United States |
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